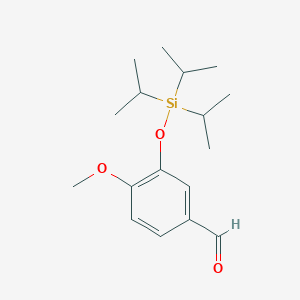
4-Methoxy-3-((triisopropylsilyl)oxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-((triisopropylsilyl)oxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a methoxy group at the fourth position and a triisopropylsilanyloxy group at the third position on the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-((triisopropylsilyl)oxy)benzaldehyde typically involves the protection of the hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde using triisopropylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the triisopropylsilanyloxy group. The reaction conditions generally include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-Methoxy-3-((triisopropylsilyl)oxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and triisopropylsilanyloxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often require strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: 4-Methoxy-3-triisopropylsilanyloxybenzoic acid.
Reduction: 4-Methoxy-3-triisopropylsilanyloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Methoxy-3-((triisopropylsilyl)oxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methoxy-3-((triisopropylsilyl)oxy)benzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The methoxy and triisopropylsilanyloxy groups can also influence the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
- 4-Methoxybenzaldehyde
- 3-Methoxy-4-hydroxybenzaldehyde
- 4-Methoxy-3-methylbenzaldehyde
Comparison
4-Methoxy-3-((triisopropylsilyl)oxy)benzaldehyde is unique due to the presence of the triisopropylsilanyloxy group, which provides steric hindrance and affects the compound’s reactivity. This distinguishes it from other similar compounds that lack this bulky substituent, making it useful in specific synthetic applications where such steric effects are desirable.
特性
分子式 |
C17H28O3Si |
|---|---|
分子量 |
308.5 g/mol |
IUPAC名 |
4-methoxy-3-tri(propan-2-yl)silyloxybenzaldehyde |
InChI |
InChI=1S/C17H28O3Si/c1-12(2)21(13(3)4,14(5)6)20-17-10-15(11-18)8-9-16(17)19-7/h8-14H,1-7H3 |
InChIキー |
DTFXVUJIUOOXLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=CC(=C1)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















